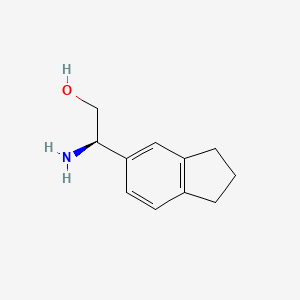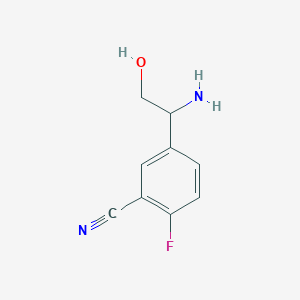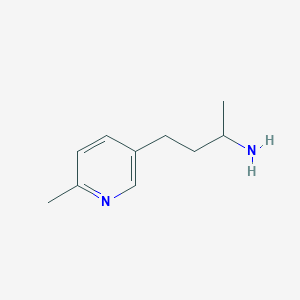
alpha-Ethenyl-3-(methylthio)benZenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Ethenyl-3-(methylthio)benZenemethanol is an organic compound with the molecular formula C10H12OS It is characterized by the presence of an ethenyl group attached to a benzene ring, which also bears a methylthio group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethenyl-3-(methylthio)benZenemethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 3-(methylthio)benzaldehyde with ethenyl magnesium bromide, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Ethenyl-3-(methylthio)benZenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethyl derivatives.
Aplicaciones Científicas De Investigación
Alpha-Ethenyl-3-(methylthio)benZenemethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of alpha-Ethenyl-3-(methylthio)benZenemethanol involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in electrophilic addition reactions, while the methylthio group can undergo nucleophilic substitution. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-Ethyl-3-(methylthio)benZenemethanol
- Alpha-Ethynyl-3-(methylthio)benZenemethanol
- Alpha-Methyl-3-(methylthio)benZenemethanol
Uniqueness
Alpha-Ethenyl-3-(methylthio)benZenemethanol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ethenyl functionality is required.
Propiedades
Fórmula molecular |
C10H12OS |
|---|---|
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
1-(3-methylsulfanylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12OS/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10-11H,1H2,2H3 |
Clave InChI |
VBBMSMBVXFBNCE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)







![1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13612823.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)


